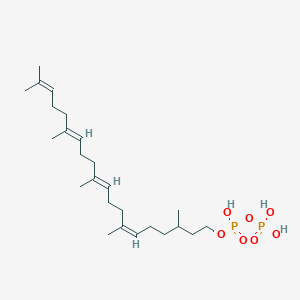

Dolichyl diphosphate

Description

Properties

CAS No. |

37247-98-6 |

|---|---|

Molecular Formula |

C25H46O7P2 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C25H46O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17- |

InChI Key |

MXGLYEVGJRXBTP-QOLULZROSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

Other CAS No. |

37247-98-6 |

physical_description |

Solid |

Synonyms |

dolichol diphosphate dolichol pyrophosphate dolichyl pyrophosphate |

Origin of Product |

United States |

Dolichyl Diphosphate Biosynthesis and Metabolism

De Novo Synthesis of Dolichyl Diphosphate (B83284)

The journey of dolichyl diphosphate synthesis begins with fundamental precursors derived from the mevalonate (B85504) pathway, a central metabolic route for the production of isoprenoids. mdpi.commdpi.comscilit.com This pathway provides the essential building blocks that are meticulously assembled to form the long-chain polyprenyl structure of this compound. The initial stages, leading from acetyl-CoA to farnesyl diphosphate, are shared with the synthesis of other vital isoprenoids like sterols and ubiquinone. mdpi.comnih.gov

Mevalonate Pathway Precursors for this compound Synthesis

The mevalonate pathway is the primary source of the isoprene (B109036) units required for the construction of this compound. This pathway culminates in the production of two key five-carbon isomers: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These molecules serve as the fundamental building blocks for all isoprenoids.

Farnesyl diphosphate (FPP), a 15-carbon isoprenoid, is a critical branch-point intermediate in the mevalonate pathway. nih.govoup.com It is formed through the sequential condensation of two molecules of IPP with one molecule of DMAPP. oup.com FPP stands at a metabolic crossroads, serving as the precursor for the synthesis of various compounds, including sterols, ubiquinone, and dolichols. mdpi.comoup.com The commitment of FPP to the dolichol branch marks the first dedicated step towards the synthesis of this compound. nih.govoup.com

The elongation of the polyprenyl chain of this compound is achieved through the sequential addition of isopentenyl diphosphate (IPP) molecules to the FPP primer. nih.govmdpi.com This process involves a series of head-to-tail condensation reactions, where the head of an IPP molecule is joined to the tail of the growing polyprenyl chain. nih.gov Each condensation step adds a five-carbon isoprene unit, progressively extending the length of the molecule. nih.govmdpi.com

Farnesyl Diphosphate (FPP) as a Branch-Point Precursor

Cis-Prenyltransferase Activity in this compound Elongation

The crucial step of elongating the polyprenyl chain through the addition of IPP units is catalyzed by a class of enzymes known as cis-prenyltransferases. nih.govresearchgate.net These enzymes specifically catalyze the formation of cis (or Z) double bonds during the condensation reaction, a defining characteristic of dolichol synthesis. wikipedia.org The activity of cis-prenyltransferase is considered the first committed step in the dolichol biosynthetic pathway. oup.com

In humans, the catalytic activity of cis-prenyltransferase is carried out by the dehydrothis compound synthase (DHDDS) enzyme. mdpi.comwikipedia.orgwikipedia.org DHDDS is a ubiquitously expressed enzyme that is essential for the synthesis of the polyprenyl backbone of dolichol. wikipedia.orgnih.gov It catalyzes the sequential condensation of multiple IPP molecules with FPP to produce dehydrothis compound (De-Dol-PP), the direct precursor of this compound. nih.govuniprot.orguniprot.org The length of the resulting polyprenyl chain is species-specific. oup.com In humans, DHDDS synthesizes long-chain polyprenols, primarily with 95 and 100 carbon atoms. uniprot.orguniprot.org

The full enzymatic activity of DHDDS requires its association with another protein, the Nogo-B receptor (NgBR), also known as NUS1 in yeast. mdpi.comebi.ac.ukpnas.org DHDDS and NgBR form a stable heterodimeric complex that constitutes the active human cis-prenyltransferase. mdpi.combiorxiv.org While DHDDS is the catalytic subunit, NgBR is essential for the stability and full function of the enzyme complex. pnas.orgnih.govnih.gov Loss of NgBR leads to a significant reduction in cis-IPTase activity and dolichol phosphate (B84403) production. nih.govnih.gov The interaction between DHDDS and NgBR is a critical regulatory point in the biosynthesis of this compound. nih.gov Research indicates that the human cis-prenyltransferase complex exists as a heterotetramer, composed of two DHDDS and two NgBR subunits. biorxiv.org

| Component | Function in this compound Biosynthesis |

| Mevalonate Pathway | Provides the precursor molecules Isopentenyl Diphosphate (IPP) and Farnesyl Diphosphate (FPP). mdpi.commdpi.com |

| Farnesyl Diphosphate (FPP) | Acts as the initial primer molecule for the elongation of the polyprenyl chain. nih.govmdpi.com |

| Isopentenyl Diphosphate (IPP) | Serves as the five-carbon donor for the sequential elongation of the polyprenyl chain. nih.govmdpi.com |

| Cis-Prenyltransferase | Enzyme class that catalyzes the condensation of IPP onto FPP, forming cis-double bonds. nih.govresearchgate.net |

| Dehydrothis compound Synthase (DHDDS) | The catalytic subunit of the human cis-prenyltransferase complex. mdpi.comwikipedia.orgwikipedia.org |

| Nogo-B Receptor (NgBR) | A regulatory subunit essential for the stability and full activity of the DHDDS enzyme. mdpi.comebi.ac.ukpnas.org |

| Dehydrothis compound (De-Dol-PP) | The direct product of the cis-prenyltransferase reaction and the immediate precursor to this compound. nih.govuniprot.orguniprot.org |

Dehydrothis compound Synthase (DHDDS) Function

Polyprenyl Reduction and Dolichol Formation

The biosynthesis of dolichol, the precursor to dolichyl phosphate, involves the crucial step of polyprenyl reduction. This reaction is catalyzed by the enzyme polyprenol reductase, which is responsible for the saturation of the α-isoprene unit of a polyprenyl chain. ontosight.ai This saturation is a defining characteristic of dolichols, distinguishing them from their fully unsaturated polyprenol precursors. ontosight.ai

The reduction process utilizes NADPH as a cofactor, involving the transfer of a hydride ion to the α-isoprene unit, which effectively reduces a double bond. ontosight.ai This enzymatic step is critical for the subsequent roles of dolichol in glycosylation, as the saturated α-isoprene unit is vital for the recognition and function of dolichol-based intermediates as glycosyl donors. oup.com The enzyme steroid 5α-reductase 3 (SRD5A3) has been identified as the polyprenol reductase in humans, highlighting its fundamental role in this pathway. researchgate.netebi.ac.uk The absence or impairment of polyprenol reductase activity can lead to defects in protein glycosylation. ontosight.ai In plants, two orthologous genes, PPRD1 and PPRD2, encode for polyprenol reductases, with PPRD2 being essential for plant viability. researchgate.netnih.gov

Dolichol Kinase (DOLK) Phosphorylation to Dolichyl Phosphate

Once dolichol is formed, it undergoes phosphorylation to become dolichyl phosphate, a reaction catalyzed by dolichol kinase (DOLK). ontosight.aicdghub.com This enzymatic step is considered the terminal step in the de novo biosynthesis of dolichyl monophosphate (Dol-P). uniprot.orgwikipedia.org DOLK facilitates the transfer of a phosphate group from cytidine (B196190) triphosphate (CTP) to dolichol, yielding dolichyl phosphate and cytidine diphosphate (CDP). cdghub.comuniprot.org

Located in the membrane of the endoplasmic reticulum, dolichol kinase is a transmembrane protein. ontosight.aimedlineplus.gov The resulting dolichyl phosphate is an essential lipid carrier for the assembly of oligosaccharide chains used in N-linked glycosylation. cdghub.comuniprot.org It also serves as a donor of mannose and glucose for various glycosylation pathways, including N-glycosylation, O- and C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors. cdghub.comwikipedia.org The activity of dolichol kinase is critical, and mutations in the DOLK gene can lead to congenital disorders of glycosylation (CDG), a group of rare genetic diseases. ontosight.aimedlineplus.gov

This compound Recycling and the Dolichol Cycle

The dolichol cycle is a continuous process that involves the synthesis of a lipid-linked oligosaccharide, its transfer to a protein, and the subsequent recycling of the dolichol carrier. After the oligosaccharide chain is transferred to a nascent polypeptide by the oligosaccharyltransferase (OST) complex, what remains is this compound (Dol-PP). researchgate.net This molecule must be converted back to dolichyl phosphate (Dol-P) to participate in another round of glycosylation.

Dolichyl Diphosphatase (DOLPP1) Activity

The recycling of this compound is primarily mediated by the enzyme dolichyldiphosphatase 1 (DOLPP1), also known as dolichyl pyrophosphate phosphatase 1. uniprot.orgontosight.ai DOLPP1 catalyzes the hydrolysis of this compound, removing one phosphate group to regenerate dolichyl phosphate. ontosight.aimybiosource.com This dephosphorylation step is essential for maintaining a sufficient supply of dolichyl phosphate for the continuous synthesis of glycoproteins. ontosight.ai

DOLPP1 exhibits a high rate of hydrolysis for dolichyl pyrophosphate and a much lower rate for dolichyl monophosphate. uniprot.orgmybiosource.com This specificity ensures the efficient conversion of Dol-PP to Dol-P without depleting the crucial Dol-P pool. The gene encoding this enzyme, DOLPP1, has been identified in various organisms, and its protein sequence is conserved across species, underscoring its fundamental role in glycosylation. ontosight.ai

Regulation of Dolichyl Phosphate Pool Availability

The cellular pool of dolichyl phosphate is a critical, rate-limiting factor for N-linked glycosylation. mit.eduresearchgate.net Its availability is tightly regulated through a balance of de novo synthesis and recycling. acs.org Several enzymes, including those involved in the initial stages of oligosaccharide assembly, compete for a common pool of dolichyl phosphate. oup.comresearchgate.net

Studies have shown that the levels of dolichyl phosphate can influence the rate of glycoprotein (B1211001) synthesis. mit.edu For instance, an increase in dolichol and dolichol phosphate synthesis has been observed to precede increased N-linked glycoprotein production during inflammation. cdnsciencepub.com The regulation of the dolichyl phosphate pool is complex, with evidence suggesting that shifts in the metabolic balance between the phosphorylation of dolichol by DOLK and the dephosphorylation of this compound by DOLPP1 play a key role in controlling its levels. oup.com

Interconnections with Other Isoprenoid Pathways

The biosynthesis of this compound is intricately linked to the broader network of isoprenoid metabolism. The initial steps of dolichol synthesis draw from the mevalonate pathway, which is also responsible for the production of other essential molecules like cholesterol, heme, and ubiquinone. ebi.ac.ukacs.org The synthesis of polyprenols, the direct precursors to dolichols, begins with farnesyl diphosphate (FPP), a key branch point intermediate in the mevalonate pathway. ebi.ac.uknih.gov

Role of Dolichyl Diphosphate in Glycosylation Pathways

Role of Dolichyl Diphosphate (B83284) in N-Linked Protein Glycosylation

N-linked protein glycosylation is a fundamental post-translational modification occurring in the endoplasmic reticulum (ER) of eukaryotic cells. capes.gov.brresearchgate.net It involves the attachment of a pre-assembled oligosaccharide to specific asparagine residues of nascent polypeptide chains. researchgate.netoup.com Dolichyl diphosphate is at the heart of this process, acting as the lipid scaffold upon which the oligosaccharide precursor is built. researchgate.netreactome.org

Formation of Lipid-Linked Oligosaccharides (LLOs) on this compound

The biosynthesis of the N-glycan precursor, a lipid-linked oligosaccharide (LLO), is a highly conserved process that begins on the cytoplasmic face of the ER membrane. stonybrook.eduoup.com This precursor, ultimately consisting of a Glc₃Man₉GlcNAc₂ oligosaccharide, is assembled on a this compound carrier. stonybrook.eduresearchgate.net

The assembly of the LLO is initiated by the enzyme dolichyl-phosphate N-acetylglucosaminephosphotransferase 1 (DPAGT1). stonybrook.edupatsnap.com DPAGT1 catalyzes the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the soluble nucleotide sugar donor, UDP-GlcNAc, to dolichyl phosphate (B84403) (Dol-P). stonybrook.eduoup.com This reaction forms dolichyl pyrophosphate-N-acetylglucosamine (Dol-PP-GlcNAc), the first committed step in the N-glycosylation pathway. stonybrook.eduuniprot.org The product of this reaction, GlcNAc-P-P-dolichol, is embedded in the cytoplasmic leaflet of the ER membrane. uniprot.org DPAGT1 is considered a key regulatory point in this metabolic pathway. biologists.com

Following the initial step, a series of membrane-bound glycosyltransferases sequentially add monosaccharide residues to the growing oligosaccharide chain. stonybrook.edunih.gov The second step is catalyzed by a heterodimeric UDP-GlcNAc transferase, composed of ALG13 and ALG14, which adds a second GlcNAc residue to form GlcNAc₂-PP-dolichol. oup.comnih.gov Subsequently, five mannose residues are added in a specific order by the mannosyltransferases ALG1, ALG2, and ALG11, utilizing GDP-mannose as the sugar donor. oup.comresearchgate.net This series of reactions on the cytoplasmic face of the ER results in the formation of the intermediate Man₅GlcNAc₂-PP-dolichol. stonybrook.eduresearchgate.net

GlcNAc-1-P Transferase (DPAGT1) Initiation

Oligosaccharyltransferase (OST) Mediated Transfer

Once the full Glc₃Man₉GlcNAc₂-PP-dolichol precursor is assembled in the ER lumen, it serves as the donor substrate for the oligosaccharyltransferase (OST) complex. oup.comresearchgate.net The OST complex is a multi-subunit integral membrane protein that catalyzes the en bloc transfer of the pre-assembled oligosaccharide from the this compound carrier to specific asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) of nascent polypeptide chains entering the ER lumen. uniprot.orgnih.gov This transfer releases this compound (Dol-PP), which is then recycled back to dolichyl phosphate to initiate a new round of LLO synthesis. nih.govmolbiolcell.org The catalytic subunit of the OST complex, STT3, contains the active site for this transfer reaction. uniprot.org

Topological Aspects of LLO Synthesis Across the ER Membrane

The synthesis of the LLO is a topologically complex process that occurs across the two leaflets of the ER membrane. stonybrook.eduoup.com The initial phase, resulting in the Man₅GlcNAc₂-PP-dolichol intermediate, takes place on the cytoplasmic face of the ER, using soluble nucleotide sugars like UDP-GlcNAc and GDP-mannose as donors. stonybrook.edumolbiolcell.org

This Man₅GlcNAc₂-PP-dolichol intermediate is then translocated, or "flipped," across the ER membrane into the lumen. stonybrook.eduresearchgate.net The subsequent elongation of the oligosaccharide occurs within the ER lumen. oup.com For these luminal reactions, the mannose and glucose donors are not nucleotide sugars but rather dolichol-phosphate mannose (Dol-P-Man) and dolichol-phosphate glucose (Dol-P-Glc). stonybrook.eduresearchgate.net These lipid-linked donors are also synthesized on the cytoplasmic side and then flipped into the lumen. reactome.org Seven more sugars—four mannoses and three glucoses—are added to complete the full Glc₃Man₉GlcNAc₂-PP-dolichol precursor before its transfer to a protein by the OST. stonybrook.edu

C-Mannosylation

In addition to its role in N-linked glycosylation, the dolichol phosphate lipid carrier is also essential for C-mannosylation. C-mannosylation is a distinct type of protein glycosylation where a mannose residue is attached via a C-C bond to the indole (B1671886) C2 atom of a tryptophan residue. mdpi.com This modification occurs in the ER and specifically targets the first tryptophan in the consensus sequence W-x-x-W. mdpi.com

The mannose donor for this reaction is dolichyl-phosphate mannose (Dol-P-Man). reactome.orgmdpi.com Dol-P-Man is synthesized from dolichyl phosphate and GDP-mannose on the cytosolic face of the ER. mdpi.com It is then flipped into the ER lumen, where a C-mannosyltransferase catalyzes the transfer of the mannose to the specific tryptophan residue of a target protein. mdpi.compnas.org Therefore, this compound, through its derivative Dol-P-Man, is an indispensable component for the process of C-mannosylation. researchgate.net

O-Mannosylation

Protein O-mannosylation is a vital post-translational modification in eukaryotes, initiated in the endoplasmic reticulum (ER). oup.com This process involves the transfer of a mannose residue from a lipid-linked donor, dolichyl phosphate-mannose (Dol-P-Man), to the hydroxyl group of serine or threonine residues on secretory proteins. oup.com The synthesis of Dol-P-Man itself occurs on the cytosolic face of the ER from guanosine (B1672433) diphosphate-mannose (GDP-Man) and dolichyl phosphate (Dol-P). oup.com This reaction is catalyzed by the GDP-Man:Dol-P mannosyltransferase, also known as dolichol-phosphate mannose synthase (DPMS). oup.comresearchgate.net The resulting Dol-P-Man then translocates across the ER membrane, making the mannose moiety available in the ER lumen. oup.com

The transfer of mannose from Dol-P-Man to protein acceptors is carried out by a family of enzymes called dolichyl phosphate-d-mannose:protein O-mannosyltransferases (PMTs). oup.com This enzymatic reaction results in the formation of an α-D-mannosidic linkage, inverting the anomeric configuration of the mannose from the β-configuration in Dol-P-Man. oup.com In yeast, the PMT family of enzymes is crucial for cell wall integrity and the proper function of various secretory and membrane proteins. yeastgenome.org Co-expression of different PMT proteins, such as POMT1 and POMT2, is often required for enzymatic activity. O-mannosyl glycans are important for the stability and localization of these proteins. yeastgenome.org

Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

This compound, in the form of its derivative dolichyl phosphate-mannose (Dol-P-Man), is a critical donor of mannose residues for the assembly of the glycosylphosphatidylinositol (GPI) anchor, a complex glycolipid that moors many proteins to the cell surface. nih.govnih.gov The biosynthesis of the GPI anchor is a conserved pathway that takes place in the endoplasmic reticulum (ER). nih.gov The core structure of the GPI anchor includes a conserved glycan, phosphatidylinositol, and an ethanolamine (B43304) phosphate (EtNP) bridge that links the anchor to the protein's C-terminus. royalsocietypublishing.org

The assembly of the GPI anchor glycan involves the sequential addition of sugar moieties. After the initial steps on the cytoplasmic face of the ER, the growing GPI intermediate is flipped into the ER lumen. nih.gov Here, three mannose residues are transferred from Dol-P-Man to the GPI precursor. nih.govfrontiersin.org This process is catalyzed by a series of GPI-mannosyltransferases (GPI-MTs):

GPI-Mannosyltransferase I (GPI-MT-I): This enzyme, a complex of the catalytic subunit PIG-M and the stabilizing subunit PIG-X, transfers the first mannose residue. nih.govresearchgate.net

GPI-Mannosyltransferase II (GPI-MT-II): PIG-V catalyzes the addition of the second mannose. nih.gov

GPI-Mannosyltransferase III (GPI-MT-III): PIG-B is responsible for transferring the third mannose residue. nih.gov

In some cases, a fourth mannose can be added by the enzyme PIG-Z, also using Dol-P-Man as the donor. frontiersin.org The completed GPI anchor is then transferred en bloc to the C-terminus of a target protein by the GPI transamidase complex. frontiersin.org This modification is essential for the proper folding, trafficking, and function of a wide variety of proteins, including enzymes, receptors, and adhesion molecules. nih.govnih.gov

Table of Key Enzymes in O-Mannosylation and GPI Anchor Biosynthesis Involving this compound Derivatives

| Pathway | Enzyme | Function | Donor Substrate |

| O-Mannosylation | Dolichol-phosphate mannose synthase (DPMS) | Synthesizes Dol-P-Man from GDP-Man and Dol-P. oup.comresearchgate.net | GDP-Mannose, Dolichyl phosphate |

| Protein O-Mannosyltransferases (PMTs) | Transfers mannose from Dol-P-Man to serine/threonine residues of proteins. oup.comyeastgenome.org | Dolichyl phosphate-mannose | |

| GPI Anchor Biosynthesis | GPI-Mannosyltransferase I (PIG-M/PIG-X) | Transfers the first mannose to the GPI precursor. nih.govresearchgate.net | Dolichyl phosphate-mannose |

| GPI-Mannosyltransferase II (PIG-V) | Transfers the second mannose to the GPI precursor. nih.gov | Dolichyl phosphate-mannose | |

| GPI-Mannosyltransferase III (PIG-B) | Transfers the third mannose to the GPI precursor. nih.gov | Dolichyl phosphate-mannose | |

| GPI-Mannosyltransferase IV (PIG-Z) | Transfers an optional fourth mannose to the GPI precursor. frontiersin.org | Dolichyl phosphate-mannose |

Enzymology and Molecular Mechanisms

Key Enzymes in Dolichyl Diphosphate (B83284) Metabolism

The metabolic pathway of dolichyl diphosphate involves several key enzymes that ensure the availability of dolichol and its phosphorylated derivatives for glycosylation reactions.

Dehydrothis compound Synthase (DHDDS) is a critical enzyme in the de novo biosynthesis of dolichol. nih.govcuredhdds.org It functions as the catalytic subunit of the cis-prenyltransferase (cis-PTase) complex, which also includes a regulatory subunit called Nogo-B Receptor (NgBR or NUS1). nih.govmdpi.comahajournals.org This complex catalyzes the first committed step in dolichol biosynthesis, which is part of the broader mevalonate (B85504) pathway. mdpi.comahajournals.org

The primary function of DHDDS is to catalyze the sequential condensation of isopentenyl pyrophosphate (IPP) units onto a farnesyl pyrophosphate (FPP) primer. researchgate.netuniprot.org This chain elongation process produces dehydrothis compound (Dedol-PP), the direct precursor to dolichol. researchgate.netuniprot.org The products are typically long-chain polyprenols, mainly with 95 (C95) and 100 (C100) carbon atoms. uniprot.org Following its synthesis, Dedol-PP undergoes further modifications, including saturation and dephosphorylation, to become dolichyl phosphate (B84403) (Dol-P), the lipid carrier essential for N-linked protein glycosylation in the endoplasmic reticulum. mdpi.comresearchgate.net Although DHDDS is the catalytic component, both subunits of the heterodimer are required for efficient synthesis. nih.gov

Dolichyl Kinase (DOLK) is an enzyme that catalyzes the final step in the de novo synthesis of dolichyl monophosphate (Dol-P). genecards.orguniprot.orgmedlineplus.gov Located in the membrane of the endoplasmic reticulum, DOLK facilitates the phosphorylation of dolichol. medlineplus.govwikipedia.org This reaction is crucial because Dol-P is the essential lipid carrier for oligosaccharides in several glycosylation pathways. genecards.orguniprot.orgnih.gov

The enzymatic reaction involves the transfer of a phosphate group from a donor molecule, cytidine (B196190) triphosphate (CTP), to dolichol. genecards.orgwikipedia.orgcdghub.com The products of this reaction are dolichyl phosphate (Dol-P) and cytidine diphosphate (CDP). wikipedia.org Dol-P is indispensable for the synthesis of N-linked and O-linked oligosaccharides, as well as for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. genecards.orguniprot.orgmedlineplus.gov A deficiency in DOLK activity leads to a reduced pool of dolichyl phosphate, which can impair multiple glycosylation pathways and result in severe human diseases known as congenital disorders of glycosylation (CDG). nih.govresearchgate.netmedlineplus.gov

Dolichyl Diphosphatase 1 (DOLPP1), also known as dolichyl pyrophosphate phosphatase, plays a critical role in the recycling of dolichol carriers during protein N-glycosylation. nih.govgenecards.orgwikigenes.org After the assembled oligosaccharide chain is transferred from this compound (Dol-PP) to a nascent polypeptide chain in the lumen of the endoplasmic reticulum, DOLPP1 is responsible for dephosphorylating the resulting Dol-PP. nih.govuzh.ch

This enzyme specifically hydrolyzes one phosphate group from this compound, converting it to dolichyl phosphate (Dol-P). uniprot.orgontosight.aiwikipedia.org The regenerated Dol-P can then be re-utilized for new rounds of glycosylation, making this recycling process essential for maintaining an adequate supply of the lipid carrier. nih.govontosight.ai DOLPP1 exhibits high specificity for this compound and has a much lower rate of activity on dolichyl monophosphate. uniprot.org Its active site is located on the luminal leaflet of the endoplasmic reticulum, consistent with its role in recycling the Dol-PP discharged during glycosylation. wikigenes.org

Dolichyl Phosphate Mannose (DPM) Synthase is a key enzyme complex responsible for synthesizing dolichyl phosphate mannose (Dol-P-Man), an essential mannosyl donor for multiple glycosylation pathways, including N-glycosylation, O- and C-mannosylation, and GPI anchor biosynthesis. embopress.orggenecards.orgreactome.org In mammals, this enzyme exists as a heterotrimeric complex composed of three subunits: DPM1, DPM2, and DPM3. embopress.orgfrontiersin.orgebi.ac.uk

DPM1 is the catalytic subunit of the complex. genecards.orgresearchgate.net It transfers a mannose residue from GDP-mannose to dolichyl phosphate, forming Dol-P-Man. genecards.orguniprot.org This reaction initially occurs on the cytosolic side of the endoplasmic reticulum membrane. reactome.org

DPM2 is a regulatory subunit that is essential for the stability and activity of the complex. embopress.orgfrontiersin.org It is a hydrophobic protein required for the correct endoplasmic reticulum localization of the complex and enhances the catalytic activity of DPM1. embopress.orguniprot.org Lack of DPM2 can lead to a significant decrease in DPM synthase activity. mdpi.com

DPM3 acts as a stabilizer subunit that tethers the catalytic DPM1 subunit to the endoplasmic reticulum membrane. genecards.orgresearchgate.net DPM3 associates with DPM1 through its C-terminal domain and with DPM2 via its N-terminal portion, forming a stable and functional complex. embopress.orggenecards.org The stability of the subunits is interdependent: DPM2 stabilizes DPM3, which in turn stabilizes DPM1. embopress.orgresearchgate.net

Together, these three subunits form a functional DPM synthase complex that ensures the production of Dol-P-Man, a critical component for the elaboration of glycans. embopress.orgresearchgate.net

Table 1: Summary of Key Enzymes in this compound Metabolism

| Enzyme | Gene(s) | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Dehydrothis compound Synthase (DHDDS) | DHDDS, NUS1 | Catalyzes cis-prenyl chain elongation to form the dolichol precursor | Farnesyl diphosphate (FPP), Isopentenyl pyrophosphate (IPP) | Dehydrothis compound (Dedol-PP), Diphosphate |

| Dolichyl Kinase (DOLK) | DOLK | Phosphorylates dolichol to dolichyl phosphate | Dolichol, Cytidine triphosphate (CTP) | Dolichyl phosphate (Dol-P), Cytidine diphosphate (CDP) |

| Dolichyl Diphosphatase (DOLPP1) | DOLPP1 | Dephosphorylates this compound to recycle dolichyl phosphate | This compound (Dol-PP), Water | Dolichyl phosphate (Dol-P), Phosphate |

| Dolichyl Phosphate Mannose Synthase | DPM1, DPM2, DPM3 | Synthesizes the mannosyl donor Dol-P-Man | Dolichyl phosphate (Dol-P), GDP-mannose | Dolichyl phosphate mannose (Dol-P-Man), GDP |

Dolichyl Diphosphatase (DOLPP1)

Enzyme-Substrate Interactions

The specificity of enzymes in this compound metabolism is determined by precise interactions between the enzyme's active site and its substrates. These interactions ensure that the correct chemical transformations occur.

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. umn.edu For enzymes involved in this compound metabolism, these active sites are tailored to recognize the unique structures of isoprenoid chains and phosphate groups. The binding is often described by an "induced-fit" model, where the initial interaction between the enzyme and substrate causes a conformational change in the enzyme, leading to an optimal binding arrangement that facilitates catalysis. umn.edu

In the case of Dehydrothis compound Synthase (DHDDS) , the active site must accommodate the growing polyprenyl chain. Structural studies have revealed that the active site contains a hydrophobic pocket that binds the farnesyl diphosphate (FPP) primer and an outlet that allows the elongating isoprenoid product to extend into the bulk solvent, uncoupling the active site volume from the final product length. researchgate.net Specific amino acid residues within the active site are crucial for binding the substrates; for instance, mutations in residues Arg37 and Arg205, which are involved in substrate binding, lead to a significant decrease in catalytic activity. mdpi.com The interaction with the NgBR subunit is also critical, as its C-terminal tail directly participates in forming the active site and interacting with substrates, enhancing the enzyme's efficiency. nih.govresearchgate.net

For Dolichyl Phosphate Mannose Synthase (DPM1) , the catalytic subunit must bind both dolichyl phosphate and GDP-mannose. genecards.org The enzyme facilitates the transfer of mannose to the lipid carrier. The interaction with DPM2 and DPM3 is crucial for stabilizing DPM1 in the endoplasmic reticulum membrane, which is essential for its function. embopress.orggenecards.org

Catalytic Mechanisms of this compound-Related Enzymes

The catalytic mechanisms of these enzymes often involve multi-step processes, including double-displacement (ping-pong) reactions, particularly for transferases. In a ping-pong mechanism, the first substrate binds to the enzyme and reacts, modifying the enzyme and releasing the first product before the second substrate binds. libretexts.org

Dolichyl Kinase (DOLK) , a phosphotransferase, catalyzes the transfer of a phosphate group from CTP to dolichol. wikipedia.org This reaction likely proceeds through a sequential mechanism where both substrates, CTP and dolichol, bind to the enzyme to form a ternary complex before the phosphoryl transfer occurs.

The mechanism for Dolichyl Phosphate Mannose Synthase (DPM1) involves the transfer of a mannosyl group from GDP-mannose to dolichyl phosphate. genecards.orgglycosmos.orguniprot.org This is a glycosyltransferase reaction. The enzyme binds both substrates, and the nucleophilic hydroxyl group of dolichyl phosphate attacks the anomeric carbon of the mannose in GDP-mannose, leading to the formation of a β-mannosyl-phosphate-dolichol linkage and the release of GDP.

Dolichyl Diphosphatase (DOLPP1) is a hydrolase that uses a water molecule to cleave a phosphoanhydride bond in this compound. wikipedia.org The mechanism involves the nucleophilic attack of a water molecule on the terminal phosphorus atom of the diphosphate group, leading to the release of inorganic phosphate and the formation of dolichyl phosphate.

The catalytic cycle of Dehydrothis compound Synthase (DHDDS) involves repeated condensation reactions. The process starts with the ionization of the allylic diphosphate substrate (FPP), forming a carbocation. This is followed by a nucleophilic attack from the double bond of the incoming IPP substrate. A subsequent proton elimination step forms a new carbon-carbon bond and regenerates the double bond, extending the polyprenyl chain by one isoprene (B109036) unit while releasing diphosphate. This cycle repeats to achieve the final long-chain dehydrothis compound product. researchgate.net

Transbilayer Movement of Lipid Intermediates (Flippases)

The biosynthesis of the this compound-linked oligosaccharide, a crucial precursor for N-linked glycosylation, is a spatially complex process that unfolds on both leaflets of the endoplasmic reticulum (ER) membrane. mit.edu The initial assembly of the Man₅GlcNAc₂-PP-dolichol intermediate occurs on the cytoplasmic face of the ER. ucsf.edunih.gov This lipid-linked intermediate must then be translocated across the ER membrane to the lumen, where the oligosaccharide chain is further elongated to its mature form, Glc₃Man₉GlcNAc₂-PP-dolichol, before being transferred to nascent polypeptide chains. mit.eduucsf.edunih.gov This transmembrane movement, or "flipping," of large, polar lipid intermediates is energetically unfavorable and necessitates the action of specialized membrane proteins known as flippases. scispace.comoup.comresearchgate.net

Research Findings on Flippase Activity

The unassisted transverse diffusion of polyisoprenyl monophosphates across lipid bilayers is exceedingly slow, highlighting the necessity for a protein-mediated mechanism. scispace.comoup.com While the existence of flippases for these intermediates has been a long-standing hypothesis, their biochemical identification and characterization have been challenging. nih.govscispace.comoup.com

In eukaryotes, the protein RFT1 has been identified as a key player in the translocation of the Man₅GlcNAc₂-PP-dolichol intermediate. ucsf.edunih.govembopress.org Genetic studies in Saccharomyces cerevisiae demonstrated that repression of the RFT1 gene leads to the accumulation of the Man₅GlcNAc₂-PP-dolichol precursor on the cytoplasmic side of the ER and subsequent hypoglycosylation of proteins. ucsf.edu RFT1 is an evolutionarily conserved protein with multiple transmembrane domains, a characteristic feature of transporter proteins. ucsf.eduebi.ac.uk It is a member of the multidrug/oligosaccharidyl/polysaccharide (MOP) exporter superfamily. embopress.org

However, subsequent biochemical studies have presented a more complex picture. Functional reconstitution experiments using proteoliposomes generated from solubilized yeast ER membrane proteins have shown that M₅-DLO flippase activity can be separated from Rft1. acs.orgnih.gov These studies indicate that the flippase responsible for M₅-DLO translocation is an ATP-independent, bidirectional transporter that facilitates the rapid equilibration of the lipid intermediate across the membrane. acs.orgnih.govnih.gov This suggests that other, yet-to-be-identified proteins may be the primary flippase for this substrate, or that multiple proteins, including Rft1, are part of a larger flippase complex.

In addition to the translocation of the large oligosaccharide-diphosphate-dolichol, other dolichol-phosphate derivatives, including dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc), must also be flipped from the cytoplasm to the ER lumen to serve as mannosyl and glucosyl donors for the elongation of the oligosaccharide chain. mit.eduscispace.comnih.gov The flippases responsible for the translocation of these monosaccharide-lipid intermediates also remain to be definitively identified biochemically. nih.govnih.govresearchgate.net Studies on the translocation of water-soluble analogs of these intermediates into sealed ER vesicles have provided evidence for protein-mediated transport. scispace.com

Comparative Analysis of Flippase Mechanisms

Research into bacterial systems has provided valuable insights into the potential mechanisms of lipid-linked oligosaccharide (LLO) translocation. In bacteria, two distinct types of flippases have been identified: Wzx proteins, which are part of the MOP exporter superfamily like RFT1, and ABC transporters. embopress.orgembopress.org For instance, in Campylobacter jejuni, the ABC transporter PglK is responsible for flipping the undecaprenyl-pyrophosphate-linked heptasaccharide intermediate involved in its N-linked glycosylation pathway. nih.govmcmaster.caethz.ch

Structural and mechanistic studies of PglK have revealed an unconventional "whip-like" mechanism. researchgate.netethz.chnih.gov In this model, the lipid tail of the LLO remains associated with the membrane and the surface of the transporter, while the polar oligosaccharide headgroup is translocated through a cavity in the protein. researchgate.netethz.ch This is distinct from the classic alternating-access model proposed for many other transporters. researchgate.net The ability of PglK, an ABC transporter, to functionally replace the Wzx-type flippase in E. coli O-antigen synthesis, despite their lack of sequence similarity, demonstrates that different protein architectures can accomplish the same fundamental task of LLO translocation. embopress.orgembopress.orgnih.gov This interchangeability suggests a relaxed specificity concerning the oligosaccharide structure of the LLO intermediate. embopress.org

The table below summarizes the key lipid intermediates of the dolichol pathway that undergo transbilayer movement and the proteins implicated in their flipping.

| Lipid Intermediate | Location of Synthesis | Destination | Implicated Flippase(s) | Organism/System | Key Findings |

| Man₅GlcNAc₂-PP-dolichol (M₅-DLO) | Cytoplasmic face of ER | ER Lumen | RFT1 (putative) ucsf.edunih.govembopress.org, Unidentified ATP-independent flippase acs.orgnih.gov | Saccharomyces cerevisiae | RFT1 is genetically required for translocation ucsf.edunih.gov, but biochemical evidence suggests a distinct, energy-independent flippase activity. acs.orgnih.gov |

| Dolichol-P-mannose (Dol-P-Man) | Cytoplasmic face of ER | ER Lumen | Unidentified flippase nih.govnih.govresearchgate.net | Eukaryotes | Protein-mediated transport demonstrated with analogs scispace.com; flippase is stereoselective. pnas.org |

| Dolichol-P-glucose (Dol-P-Glc) | Cytoplasmic face of ER | ER Lumen | Unidentified flippase mit.eduscispace.com | Eukaryotes | Required for completion of the full-length oligosaccharide donor. mit.edu |

| Dolichol-P | ER Lumen (recycled) | Cytoplasmic face of ER | Unidentified flippase nih.gov | Eukaryotes | Necessary for recycling of the lipid carrier for new rounds of synthesis. nih.gov |

The following table details the research findings on the proposed flippases and their characteristics.

| Flippase Candidate | Substrate(s) | Energy Dependence | Proposed Mechanism | Experimental Evidence |

| RFT1 | Man₅GlcNAc₂-PP-dolichol | Not definitively determined | Member of MOP exporter superfamily embopress.org | Genetic knockout/repression leads to substrate accumulation. ucsf.edu |

| Unidentified M₅-DLO Flippase | Man₅GlcNAc₂-PP-dolichol | ATP-independent | Bidirectional facilitated diffusion acs.orgnih.gov | Functional reconstitution in proteoliposomes; activity separated from Rft1. acs.org |

| PglK (bacterial analog) | Undecaprenyl-PP-linked oligosaccharide | ATP-dependent (ABC transporter) | "Whip-like" mechanism ethz.chnih.gov | Crystal structures, in vitro flipping assays, and in vivo studies. ethz.ch |

| Unidentified Dol-P-Man Flippase | Dolichol-P-mannose | ATP-independent | Bidirectional facilitated diffusion nih.gov | Reconstitution in proteoliposomes; resolved from M₅-DLO flippase. pnas.org |

Cellular and Subcellular Localization of Dolichyl Diphosphate Pathways

Endoplasmic Reticulum (ER) Localization

The endoplasmic reticulum is the central hub for the synthesis and utilization of dolichyl diphosphate (B83284) in protein glycosylation. nih.gov A significant portion of the dolichol cycle, which is fundamental for N-linked glycosylation, occurs within the ER membranes. researchgate.netmit.edu

The synthesis of the lipid-linked oligosaccharide (LLO), Glc₃Man₉GlcNAc₂-PP-dolichol, begins on the cytoplasmic face of the ER. researchgate.netoup.com Here, dolichyl phosphate (B84403) acts as an acceptor for the initial sugar residues. The process is initiated by the transfer of N-acetylglucosamine (GlcNAc) and mannose residues from nucleotide sugar donors like UDP-GlcNAc and GDP-mannose to dolichyl phosphate. researchgate.net This results in the formation of an intermediate, Man₅GlcNAc₂-PP-dolichol, on the cytoplasmic leaflet of the ER membrane. researchgate.netoup.com

Subsequently, this lipid-linked intermediate is flipped across the ER membrane into the lumen. researchgate.netoup.com Within the ER lumen, the oligosaccharide chain is further elongated by the addition of more mannose and glucose residues. researchgate.netresearchgate.net These sugar donors for the luminal reactions are themselves dolichol-based: dolichyl-phosphate-mannose (Dol-P-Man) and dolichyl-phosphate-glucose (Dol-P-Glc). researchgate.netreactome.org The synthesis of Dol-P-Man and Dol-P-Glc also occurs at the ER, with the initial steps facing the cytoplasm and the final products being available in the lumen. reactome.orgreactome.orghmdb.ca

Once the full Glc₃Man₉GlcNAc₂ oligosaccharide is assembled, it is transferred en bloc to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex, which is located in the ER lumen. researchgate.netmdpi.com Following the transfer of the oligosaccharide, dolichyl diphosphate (Dol-PP) is released into the ER lumen. mdpi.comnih.gov This Dol-PP is then recycled back to dolichyl phosphate (Dol-P) to be used in another round of LLO synthesis. mdpi.comnih.gov This recycling involves a dephosphorylation step catalyzed by a dolichyl pyrophosphate phosphatase, which has its active site oriented towards the ER lumen. mdpi.comrhea-db.org

The localization of these pathways within the ER is crucial for the co-translational modification of proteins destined for secretion or for integration into cellular membranes. The ER provides the specific environment and houses the necessary enzymes and substrates, such as dolichol phosphate, to ensure the fidelity of N-glycosylation. ontosight.ai

Table 1: Key this compound Pathway Events in the Endoplasmic Reticulum

| Event | Location within ER | Key Molecules Involved |

| Initiation of LLO Synthesis | Cytoplasmic Face | Dolichyl phosphate, UDP-GlcNAc, GDP-Mannose |

| Elongation of LLO | Luminal Face | Man₅GlcNAc₂-PP-dolichol, Dol-P-Man, Dol-P-Glc |

| Transfer to Protein | Lumen | Glc₃Man₉GlcNAc₂-PP-dolichol, Oligosaccharyltransferase (OST) |

| Recycling | Lumen | This compound (Dol-PP), Dolichyl pyrophosphate phosphatase |

Mitochondrial Involvement

While the endoplasmic reticulum is the primary site for the utilization of this compound in glycosylation, mitochondria also play a role in dolichol metabolism. Evidence suggests that the de novo synthesis of dolichol phosphate may be initiated in the mitochondria. Studies in rat liver have shown that the mitochondrial fraction exhibits the highest specific activity for the synthesis of dolichyl phosphate from precursors like isopentenyl pyrophosphate. core.ac.uk Free dolichol has also been found in high concentrations in mitochondria. core.ac.uk

Furthermore, dolichyl phosphate has been shown to have a direct impact on mitochondrial function. Research has demonstrated that dolichyl phosphate can induce apoptosis by disrupting the mitochondrial respiratory complexes. nih.gov Specifically, it has been found to inhibit the activity of respiratory complexes I, II, and III, leading to an increase in reactive oxygen species (ROS) and the release of cytochrome c from mitochondria. nih.gov This disruption of mitochondrial integrity and function highlights a role for dolichyl phosphate in cellular life and death pathways beyond its function in glycosylation. nih.govbioone.org

Table 2: Mitochondrial Functions Related to Dolichyl Phosphate

| Function | Description |

| De Novo Synthesis | The mitochondrial fraction shows high activity for the synthesis of dolichyl phosphate from isoprenoid precursors. core.ac.uk |

| Induction of Apoptosis | Dolichyl phosphate can directly inhibit mitochondrial respiratory chain complexes, leading to ROS production and programmed cell death. nih.gov |

Golgi Apparatus Interactions

The Golgi apparatus is the next major destination for glycoproteins after their initial synthesis and modification in the endoplasmic reticulum. While the core N-glycosylation involving this compound occurs in the ER, the Golgi is the site for extensive processing and maturation of the N-linked glycans. nih.gov This processing includes trimming of the initial glycan structure and the addition of new sugar residues, which does not directly involve this compound as a carrier.

However, dolichol metabolites are present in Golgi membranes, suggesting a role for these lipids in this organelle. nih.gov There are also indications of interactions between the ER and Golgi in the context of dolichol-related pathways. For instance, the lipid phosphatase Sac1p, which can influence dolichol oligosaccharide biosynthesis, shuttles between the ER and the Golgi in a cell growth-dependent manner, suggesting a coordination of lipid signaling and glycosylation between these two organelles. nih.gov Furthermore, some enzymes involved in glycosylation have been localized to both the ER and the Golgi apparatus, indicating a potential continuum or overlap of function in certain contexts. uniprot.org

Table 3: Golgi Apparatus and Dolichol-Related Processes

| Process | Involvement of Golgi |

| Glycan Processing | Maturation and modification of N-linked glycans that were initially transferred from this compound-linked precursors in the ER. nih.gov |

| Enzyme Localization | Some glycosylation-related enzymes and dolichol metabolites are found in the Golgi, suggesting roles beyond the ER. nih.govuniprot.org |

| ER-Golgi Trafficking | Proteins and lipids, including those involved in dolichol pathways, are trafficked between the ER and Golgi, indicating a coordinated function. nih.gov |

Membrane Topology and Enzyme Orientation

The synthesis of the lipid-linked oligosaccharide on this compound is a topologically complex process that spans the membrane of the endoplasmic reticulum. The orientation of the enzymes and the translocation of the intermediates across the membrane are critical for the pathway to proceed correctly.

The initial steps of LLO synthesis, which lead to the formation of Man₅GlcNAc₂-PP-dolichol, are catalyzed by enzymes whose active sites face the cytoplasm. oup.comcdnsciencepub.com These enzymes utilize nucleotide sugars that are present in the cytoplasm.

For the subsequent elongation steps, the Man₅GlcNAc₂-PP-dolichol intermediate must be translocated from the cytoplasmic leaflet to the luminal leaflet of the ER membrane. researchgate.netoup.com This "flipping" is a crucial and not yet fully understood process, with proteins like Rft1 proposed to act as a flippase. researchgate.net

Within the ER lumen, a different set of glycosyltransferases adds the final mannose and glucose residues to the oligosaccharide chain. researchgate.netresearchgate.net These enzymes utilize dolichyl-phosphate-mannose and dolichyl-phosphate-glucose as sugar donors, which are also translocated into the lumen. reactome.orgreactome.org

Finally, the enzyme responsible for recycling this compound back to dolichyl phosphate, the dolichyl pyrophosphate phosphatase, has its active site oriented towards the ER lumen, where it acts on the Dol-PP released after the transfer of the oligosaccharide to the protein. mdpi.comrhea-db.org This luminal orientation ensures that the recycled Dol-P is available for the synthesis of Dol-P-Man and Dol-P-Glc within the lumen or for being flipped back to the cytoplasmic side to initiate a new round of LLO synthesis.

Regulation of Dolichyl Diphosphate Metabolism

Feedback Control Mechanisms

The dolichol pathway is subject to sophisticated feedback control to maintain homeostasis. A key regulatory point is the first step of the pathway, the synthesis of N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-P-P-dolichol) from dolichyl phosphate (B84403) and UDP-GlcNAc. nih.gov This reaction is inhibited by its own product, GlcNAc-P-P-dolichol, and also by the subsequent intermediate, N-acetylglucosaminyl-N-acetylglucosaminylpyrophosphoryldolichol (GlcNAc-GlcNAc-P-P-dolichol). nih.gov

Kinetic analyses have revealed the specific nature of this inhibition. GlcNAc-P-P-dolichol acts as a competitive inhibitor with respect to UDP-GlcNAc and a non-competitive inhibitor towards dolichyl phosphate. nih.gov Conversely, the inhibition by GlcNAc-GlcNAc-P-P-dolichol is uncompetitive with UDP-GlcNAc and competitive with dolichyl phosphate. nih.gov

Furthermore, a reciprocal regulatory relationship exists between the synthesis of GlcNAc-P-P-dolichol and dolichol-P-mannose (Man-P-Dol). While Man-P-Dol can stimulate the production of GlcNAc-P-P-dolichol, GlcNAc-P-P-dolichol, in turn, enhances the biosynthesis of Man-P-Dol. nih.govoup.com This intricate network of stimulation and inhibition highlights the complex metabolic control governing the dolichol pathway and, consequently, glycoprotein (B1211001) biosynthesis. nih.gov Additionally, there is evidence suggesting that the enzymes polyisoprenyl diphosphate (B83284) synthase, polyisoprenyl diphosphate alpha-reductase, and dolichol kinase may be subject to feedback control by dolichol or dolichyl phosphate itself. grantome.com

Table 1: Feedback Inhibition in the Dolichol Pathway

| Inhibitor | Target Enzyme/Reaction | Type of Inhibition (vs. Substrate) | Apparent Ki (µM) |

|---|---|---|---|

| GlcNAc-P-P-dolichol | UDP-GlcNAc:Dol-P N-acetylglucosaminyl 1-P transferase | Competitive (vs. UDP-GlcNAc), Non-competitive (vs. dolichyl phosphate) | 4.4 (basal), 2.2 (Man-P-dol stimulated) |

Data sourced from research on the regulation of N-acetylglucosaminylpyrophosphoryldolichol biosynthesis. nih.gov

Gene Expression and Transcriptional Regulation

The expression of genes encoding enzymes in the dolichol pathway is a critical layer of regulation. In yeast, the genes involved in the early steps of the pathway, such as ALG7, ALG1, and ALG2, exhibit coordinated regulation in response to growth signals. nih.gov The expression of these genes is induced upon stimulating growth in G0-arrested cells, a response that occurs without the need for new protein synthesis. nih.gov

However, this coordinated regulation is not constant throughout the cell cycle. For instance, at the START checkpoint in the G1 phase, only the first gene in the pathway, ALG7, is selectively downregulated, while the expression of genes acting later in the pathway remains unaffected. nih.gov This indicates a differential regulation of dolichol pathway genes depending on the cell's position within the G1 phase. nih.gov

Furthermore, external factors can influence the transcription of these genes. For example, all-trans-retinoic acid (RA) has been shown to induce the expression of the gene for UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosamine-1-phosphate transferase (GPT) in P19 teratocarcinoma cells. portlandpress.comnih.gov This RA-induced increase in gene transcription leads to higher levels of GPT protein and enzyme activity, which in turn enhances the rate of dolichol-linked oligosaccharide synthesis. portlandpress.comnih.gov In Arabidopsis, the expression of DOLICHOL KINASE 1 (AtDOK1) is particularly high in pluripotent cells like those in the shoot apical and floral meristems, suggesting a role in developmental processes such as flowering time. oup.comnih.gov

Stimulation of the unfolded protein response can also lead to the induced expression of several genes involved in N-glycosylation, including those for NgBR and hCIT in mammalian cells, and NUS1 and RER2 in yeast. nih.gov

Post-Translational Modification and Enzyme Activity Modulation

Post-translational modifications (PTMs) of the enzymes involved in dolichyl diphosphate metabolism provide another layer of rapid and fine-tuned regulation. wikipedia.org Phosphorylation is a common PTM that can control enzyme activity. wikipedia.org

The activity of dolichol kinase, which phosphorylates dolichol to form dolichyl phosphate, is crucial for maintaining the pool of this essential lipid carrier. plos.orgplos.org The SEC59 protein in yeast, identified as a dolichol kinase, contains a dolichol recognition sequence, highlighting the specificity of this interaction. nih.gov The activity of dolichol kinase can be influenced by various compounds. For instance, statins like lovastatin (B1675250) and mevastatin (B1676542) inhibit HMG-CoA reductase, an upstream enzyme in the mevalonate (B85504) pathway, thereby reducing the availability of dolichol for phosphorylation. scbt.com Other compounds like fibrates can alter cellular lipid profiles, which may indirectly affect dolichol kinase activity. scbt.com

The human cis-prenyltransferase (hcis-PT), a key enzyme in the synthesis of the dolichol backbone, is a heteromeric complex composed of a catalytic subunit (DHDDS) and a regulatory subunit (Nogo-B receptor, NgBR). biorxiv.orgresearchgate.net The NgBR subunit allosterically enhances the activity of DHDDS. biorxiv.orgresearchgate.net Specific residues within NgBR, such as Serine 249, are critical for this enzymatic activation and act as central nodes in the communication between the subunits. biorxiv.orgresearchgate.net

Impact of Cellular Energetic State

The metabolic state of the cell, particularly its energy levels, can influence this compound metabolism. The synthesis of dolichyl phosphate is an energy-dependent process. For instance, dolichol kinase utilizes CTP as a phosphate donor to phosphorylate dolichol. plos.org

While direct studies on the impact of cellular energy charge (e.g., ATP/ADP ratio) on the dolichol pathway are not extensively detailed in the provided context, the pathway's integration with central metabolic routes like the mevalonate pathway suggests a dependency on cellular energy and building block availability. The mevalonate pathway, which produces the isoprenoid precursors for dolichol, is itself an energy-intensive process.

Cell Cycle Dependence

The biosynthesis of this compound is closely linked to the cell cycle. nih.gov In mouse L-1210 cells, the levels of dolichyl phosphate increase linearly throughout the cell cycle, doubling from early G1 to late S phase. nih.gov This increase is accompanied by cell-cycle-dependent variations in the activities of several key enzymes in the pathway.

The activities of cis-prenyltransferase, CTP-dependent dolichol kinase, and dolichyl pyrophosphatase all increase through the G1 phase and reach their maximum in the S phase. nih.gov In contrast, the activity of dolichyl phosphate phosphatase remains constant throughout the cell cycle. nih.gov Similarly, in rat 3Y1 cells, the synthesis of lipid-linked oligosaccharides and the activities of dehydrothis compound synthase and farnesyl diphosphate synthase also show an increase during the S phase. jst.go.jp These findings suggest that the synthesis of dolichyl phosphate and its derivatives is upregulated during the S phase to support the increased demand for glycoprotein synthesis required for cell growth and division.

The expression of the ALG7 gene in Saccharomyces cerevisiae is also regulated at two critical points in the G1 phase, further linking the dolichol pathway to cell cycle progression. nih.gov

Table 2: Cell Cycle Dependence of Dolichyl Phosphate Metabolizing Enzymes in Mouse L-1210 Cells

| Enzyme | Activity Variation during Cell Cycle | Peak Activity Phase |

|---|---|---|

| cis-Prenyltransferase | Increases through G1 to a maximum in S phase | S Phase |

| CTP-dependent dolichol kinase | Increases through G1 to a maximum in S phase | S Phase |

| Dolichyl pyrophosphatase | Increases through G1 to a maximum in S phase | S Phase |

Data based on studies of mouse L-1210 cells. nih.gov

Advanced Research Methodologies

Genetic Manipulation Techniques (e.g., Gene Knockdown, Mutagenesis)

Genetic manipulation has been a cornerstone in elucidating the function of genes involved in the dolichyl diphosphate (B83284) pathway. Techniques such as gene knockdown, knockout, and mutagenesis in various model organisms have provided critical insights into the physiological roles of the enzymes responsible for dolichyl diphosphate metabolism.

In the yeast Saccharomyces cerevisiae, temperature-sensitive mutants like sec59, which affects the dolichol kinase (DOLK) gene, have been pivotal. nih.gov At restrictive temperatures, these mutants exhibit a drastic reduction in dolichyl phosphate (B84403) levels, leading to incomplete protein glycosylation and defects in O-mannosylation and GPI anchor synthesis. nih.gov Similarly, deletion of the DPM1 gene, which encodes dolichol phosphate mannose synthase, is lethal in yeast. yeastgenome.org Conditional mutants have shown that a lack of Dpm1p results in the accumulation of incomplete lipid-linked oligosaccharides and prevents the initiation of O-mannosylation. yeastgenome.org

Studies in Drosophila melanogaster have utilized RNA interference (RNAi)-mediated knockdown to investigate the function of the DHDDS ortholog (CG10778). nih.gov Targeted knockdown of this gene in the developing eye resulted in a unique pattern of retinal degeneration and a significant reduction in rhodopsin levels, highlighting the critical role of the dolichol pathway in photoreceptor health. nih.gov In zebrafish, morpholino-induced knockdown of DHDDS also led to severe photoreceptor degeneration, further underscoring the importance of this pathway in retinal development and maintenance. arvojournals.org

In the plant Arabidopsis thaliana, knockout of the dolichol kinase gene (AtDOK1) is lethal. oup.com To circumvent this, researchers have used microRNA-mediated gene suppression to create knockdown mutants. oup.com These mutants displayed an early flowering phenotype, linking dolichol phosphate metabolism to developmental timing in plants. oup.com Similarly, mutations in other genes of the N-glycosylation pathway, such as LEW1 (a cis-prenyltransferase), also result in lethal phenotypes. oup.com

Human genetic disorders have also provided a window into the importance of this pathway. Mutations in genes like DHDDS are associated with non-syndromic retinitis pigmentosa. nih.gov Congenital disorders of glycosylation (CDG) can be caused by mutations in several genes of the dolichol pathway, including DOLK, leading to severe and often fatal conditions. nih.gov The study of cells from patients with these disorders, such as SRD5A3-CDG, has been crucial for understanding the pathological consequences of defects in dolichol metabolism. nih.govresearchgate.net

These genetic approaches collectively demonstrate that disrupting the synthesis or utilization of this compound has profound and often lethal consequences, underscoring its essential role across eukaryotes.

Lipidomics and Mass Spectrometry for this compound Quantification

The quantification of this compound (Dol-P) and its derivatives from biological samples presents a significant analytical challenge due to their low abundance and high lipophilicity. researchgate.netacs.org Advanced lipidomics approaches, primarily centered on mass spectrometry (MS), have been developed to overcome these hurdles.

A novel and effective method involves phosphate methylation using trimethylsilyl (B98337) (TMS) diazomethane (B1218177) followed by reverse-phase liquid chromatography-mass spectrometry (RPLC-MS). researchgate.netacs.orgresearchgate.net This technique enhances the ionization efficiency and chromatographic behavior of dolichyl phosphates, allowing for their sensitive and quantitative assessment. acs.org The workflow typically includes sample preparation with alkaline hydrolysis to release dolichyl phosphates from their glycosylated forms, extraction, methylation, and subsequent RPLC-MS analysis. acs.org This method has been successfully applied to quantify Dol-P species with varying isoprene (B109036) chain lengths in lipid extracts from HeLa cells, Saccharomyces cerevisiae, and human skin fibroblasts. researchgate.netresearchgate.net

In these analyses, dolichyl phosphates are often detected as [M+NH₄]⁺ adducts, which are typically more abundant and stable than the [M+H]⁺ ions, making them preferable for mass spectrometric characterization. acs.org The identification and annotation of cellular Dol-P species are based on several criteria: accurate mass, matching of the precursor m/z, RPLC retention times, the presence of characteristic head group fragments in MS/MS spectra, and matching the isotope patterns of endogenous species with known standards. acs.org

These MS-based methods have enabled the determination of Dol-P concentrations in various biological contexts. For instance, in HeLa cells, the total dolichyl phosphate content was estimated to be approximately 0.07 nmol/10⁹ cells. researchgate.net In the protozoan parasite Trypanosoma brucei, the dolichyl phosphate content was also found to be around 0.07 nmol/10⁹ cells. researchgate.net These quantitative data are crucial for understanding how the cellular pool of dolichyl phosphate is regulated and utilized under different physiological and pathological conditions, such as in congenital disorders of glycosylation (CDG). researchgate.net

The integration of these targeted quantification methods with global lipidomics analyses provides a powerful tool for investigating the broader metabolic pathways connected to dolichyl phosphate, including those related to hypercholesterolemia, neurodegeneration, and cancer. researchgate.net

Enzymatic Assays and Kinetic Studies

Understanding the function of the this compound pathway relies heavily on detailed enzymatic assays and kinetic studies of the involved enzymes. These studies provide crucial information on reaction mechanisms, substrate specificities, and regulatory properties.

Enzymes such as cis-prenyltransferases, which are responsible for elongating the polyprenyl chain, have been a major focus. acs.org Kinetic studies of these enzymes, including undecaprenyl diphosphate synthase from Micrococcus luteus, have utilized substrate analogs to probe their reaction mechanisms. tandfonline.com For example, using 3-desmethyl farnesyl diphosphate, which lacks a critical methyl group, researchers demonstrated that this group is essential for the enzyme to initiate the prenyltransferase reaction. tandfonline.com Such analogs often act as competitive inhibitors, allowing for the determination of kinetic parameters like the Michaelis constant (Kₘ) and inhibition constant (Kᵢ). tandfonline.comresearchgate.net

The kinetics of the multistep condensation reactions catalyzed by both cis- and trans-prenyltransferases have been analyzed using steady-state and pre-steady-state approaches. acs.org For instance, studies on E. coli undecaprenyl pyrophosphate synthase (UPPS) using 2-fluoro-FPP and deuterium-labeled FPP support a concerted reaction mechanism, rather than a sequential one involving a carbocation intermediate. osti.gov

Enzymatic assays are also critical for studying the enzymes that directly utilize or modify dolichyl phosphate. Dolichol-P-mannose (DPM) synthase, which transfers mannose from GDP-mannose to dolichyl phosphate, has been extensively studied. nih.gov Assays for this enzyme typically measure the transfer of radiolabeled mannose from GDP-[¹⁴C]mannose to dolichyl phosphate. The activity of DPM synthase is dependent on its assembly into a complex with other subunits, such as DPM2 and DPM3 in mammals, which stabilize the catalytic subunit (DPM1) and enhance its binding to dolichyl phosphate. embopress.org

Similarly, the activity of dolichol kinase, which phosphorylates dolichol to form dolichyl phosphate, can be measured by tracking the incorporation of radiolabeled phosphate from a donor like [γ-³²P]ATP or CTP. nih.gov Studies have shown that this enzyme's activity changes during development, for example, increasing postnatally in the rat brain. researchgate.net

These enzymatic assays are often performed using membrane fractions, such as microsomes, where these enzymes are localized. nih.gov The kinetic properties determined from these assays, including Kₘ values for substrates like farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), are fundamental to building quantitative models of the dolichol pathway and understanding its regulation. researchgate.net

Subcellular Fractionation and Localization Studies

Determining the precise subcellular location of this compound and its metabolic enzymes is crucial for understanding its role in glycosylation and other cellular processes. Subcellular fractionation, coupled with enzymatic assays and chemical analysis, has been the primary method for these investigations.

Studies in rat liver have consistently shown that the endoplasmic reticulum (ER) is the principal site for the biosynthesis and function of dolichyl phosphate. researchgate.netnih.gov When purified subcellular fractions from rat liver were assayed for long-chain prenyltransferase activity, the activity was found almost exclusively in the microsomal fraction, which is rich in ER membranes. nih.gov Furthermore, when liver slices were incubated with radiolabeled precursors like [¹⁴C]acetate, the majority of the newly synthesized, labeled dolichyl phosphate was recovered in the microsomes. nih.gov

Chemical analysis of dolichyl phosphate distribution revealed substantial amounts in both the microsomal and mitochondrial-lysosomal fractions, while its precursor, dolichol, was found predominantly in the mitochondrial-lysosomal fraction. nih.gov Most of the enzymes involved in dolichol metabolism, including dolichol kinase and the glycosyltransferases that use dolichyl phosphate (like GDP-mannose:dolichyl phosphate mannosyltransferase), exhibit their highest specific activities in the microsomal fraction. researchgate.netnih.gov However, some enzymes have different localizations; for example, dolichyl phosphate phosphatase activity is most concentrated in the plasma membrane, and dolichyl fatty acyl ester synthetase is primarily cytosolic. nih.gov

Within the microsomal compartment, further fractionation has revealed that the rough ER (RER), smooth ER (SER), and Golgi apparatus all contain significant amounts of dolichyl phosphate. cdnsciencepub.com This distribution supports the model where dolichyl phosphate acts as a lipid carrier for sugars across the ER membrane, moving them from the cytosol to the lumen for glycoprotein (B1211001) synthesis. cdnsciencepub.com Interestingly, the relative activities of dolichol kinase and dolichyl phosphate phosphatase differ between these compartments, with the RER and SER favoring the synthesis of dolichyl phosphate, while the Golgi favors its dephosphorylation. cdnsciencepub.com

More recent studies using fluorescent protein fusions have confirmed the ER localization of key enzymes. For example, in Arabidopsis, a dolichol kinase (AtDOK1) fused to the Venus fluorescent protein was shown to localize to the ER. oup.com Similarly, in tomato, both subunits of the cis-prenyltransferase complex (SlCPT3 and SlCPTBP) were shown to co-localize with an ER-GFP marker when transiently expressed in plant protoplasts. These modern techniques complement the classical biochemical fractionation studies, providing a more dynamic and resolved picture of the spatial organization of this compound metabolism.

| Enzyme/Metabolite | Primary Subcellular Location | Organism/Tissue Studied | Reference |

|---|---|---|---|

| Dolichyl Phosphate (de novo synthesis) | Microsomes (ER) | Rat Liver | nih.gov |

| Dolichyl Phosphate (storage) | Microsomes, Mitochondria-Lysosomes | Rat Liver | nih.gov |

| Dolichol | Mitochondria-Lysosomes | Rat Liver | nih.gov |

| Dolichol Kinase | Microsomes (ER) | Rat Liver, Arabidopsis | oup.comresearchgate.net |

| cis-Prenyltransferase | Microsomes (ER) | Rat Liver, Tomato | nih.gov |

| Dolichyl Phosphate Phosphatase | Plasma Membrane, Golgi | Rat Liver | nih.govcdnsciencepub.com |

| DPM Synthase (DPM1/DPM2) | Endoplasmic Reticulum (ER) | Mammalian Cells | embopress.org |

Yeast Two-Hybrid Systems for Protein-Protein Interactions

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions. nih.gov It has been instrumental in identifying the components and regulatory partners of the enzymatic machinery involved in this compound metabolism. This method is particularly useful for studying membrane proteins, for which specialized versions like the split-ubiquitin Y2H system have been developed. plos.org

Studies using Y2H have been crucial in dissecting the multi-subunit nature of enzymes in the dolichol pathway. For example, human dolichol-phosphate-mannose (DPM) synthase was shown to be a heterotrimeric complex consisting of DPM1 (the catalytic subunit), DPM2, and DPM3. pombase.org The interactions between these subunits are essential for the stability and proper ER localization of the complex. embopress.org

The Y2H system has also been used to identify novel interacting partners for key enzymes. A split-ubiquitin Y2H screen with the yeast amino acid transceptor Gap1 as bait identified Dpm1 as a physical interactor. plos.org Further investigation revealed that deleting the DPM1 gene affects the transport and signaling functions of Gap1, demonstrating a functional link between dolichol phosphate metabolism and nutrient sensing at the plasma membrane. plos.org Similarly, Y2H screens using the yeast protein kinase Psk1 as bait also identified Dpm1 as a binding partner, suggesting a potential regulatory connection between this kinase and the glycosylation pathway. molbiolcell.org

While the Y2H system is a valuable discovery tool, it is known to have a certain rate of false positives and negatives. nih.gov Therefore, interactions identified through Y2H screens are often validated by other methods, such as co-immunoprecipitation or functional assays in deletion mutants. plos.org Despite its limitations, the Y2H approach has significantly expanded our understanding of the protein interaction network surrounding this compound synthesis, revealing a complex web of interactions that connect this pathway to other fundamental cellular processes. nih.govplos.org

Fluorescent Labeling and Analog Synthesis

To overcome the challenges of directly visualizing and tracking the highly hydrophobic dolichyl phosphate molecule in a complex membrane environment, researchers have developed fluorescently labeled analogs. nih.govnih.gov These synthetic probes are invaluable tools for studying enzyme-substrate interactions, reaction mechanisms, and the localization of these lipids within biological membranes. nih.govrsc.org

Several strategies have been employed to synthesize these fluorescent derivatives. One approach involves attaching a fluorophore, such as 2-aminopyridine (B139424) or 1-aminonaphthalene, to the ω-end (the end opposite the phosphate group) of the dolichol chain. nih.govresearchgate.net This is achieved through a multi-step chemical synthesis that includes selective epoxidation of the terminal isoprene unit, conversion to an aldehyde, reductive amination with a fluorescent amine, and finally, phosphorylation. researchgate.net Another strategy incorporates the fluorophore into an internal isoprene unit of the chain, providing a different perspective on the molecule's interactions. rsc.org

These fluorescent analogs have been successfully used in biochemical assays. For example, ω-labeled dolichyl phosphate derivatives serve as effective substrates for recombinant yeast Dol-P-mannose synthase. nih.gov This allows for the use of techniques like Fluorescence Resonance Energy Transfer (FRET) to study the enzyme's structure and function. nih.govnih.gov By measuring FRET between a tryptophan residue in the enzyme and the 1-aminonaphthalene group of the dolichyl phosphate analog, researchers have been able to determine distances within the enzyme and map the location of the substrate-binding site. nih.govnih.govresearchgate.net

In addition to FRET studies, fluorescently labeled dolichyl phosphates can be separated and quantified using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. researchgate.net This provides a sensitive method for analyzing the effects of inhibitors or genetic mutations on the dolichol pathway. researchgate.net For instance, a fluorescent FPP analog, MANT-O-GPP, has been used in fluorescence-based kinetic assays to monitor the catalytic activity of human cis-prenyltransferase in real-time. biorxiv.org The synthesis of these sophisticated chemical tools has opened up new avenues for investigating the molecular mechanisms of protein glycosylation with high precision. nih.govbibliotekanauki.pl

| Fluorophore | Attachment Site | Application | Reference |

|---|---|---|---|

| 2-Aminopyridine | ω-end | Substrate for Dol-P-mannose synthase | nih.govresearchgate.net |

| 1-Aminonaphthalene | ω-end | FRET studies with Dol-P-mannose synthase | nih.gov |

| 1-Aminonaphthalene | γ-isoprene unit | Studying interactions with enzymes/membranes | rsc.org |

| N-methyl-2-aminobenzoyl (MANT) | Attached to GPP (FPP analog) | Enzyme kinetics of cis-prenyltransferase | biorxiv.org |

Structural Biology Approaches for Enzyme Characterization

The structure of the human cis-prenyltransferase (cis-PTase), the enzyme complex responsible for the first committed step in dolichol synthesis, has also been elucidated. pnas.org This enzyme is a heterodimer composed of NgBR and DHDDS subunits. pnas.org The atomic structure reveals how the two subunits interact to form a stable complex and provides a rationale for how disease-causing mutations can disrupt its function. pnas.org Structural analysis of cis-prenyltransferases from different organisms helps explain how the specific chain length of the dolichol product is determined. nih.govacs.org

These structural models, when combined with biochemical and genetic data, allow for a comprehensive understanding of enzyme function. For example, the crystal structures of prenyltransferases have been used to understand their catalytic mechanisms and to design potent inhibitors. acs.org Similarly, a three-dimensional model of yeast Dol-P-mannose synthase, generated based on structural data and FRET experiments, has been used to propose a molecular mechanism for the mannosyl transfer reaction. nih.govresearchgate.net The continued application of these powerful structural biology approaches promises to further unravel the complexities of this compound metabolism and its role in health and disease.

Comparative Genomics and Evolutionary Studies

A central player in this evolutionary narrative is cis-prenyltransferase (CPT), the enzyme responsible for elongating the polyprenyl chain. In bacteria, this function is typically carried out by a homodimeric enzyme, such as undecaprenyl diphosphate synthase (UPPS). nih.gov However, in most eukaryotes, including yeast, mammals, and plants, the long-chain cis-prenyltransferases are heteromeric enzymes. nih.govbiorxiv.org This represents a major evolutionary shift. The eukaryotic complex is composed of two distinct but related subunits: the catalytic subunit, Dehydrothis compound Synthase (DHDDS), and a regulatory or accessory subunit, known as NUS1 in yeast and Nogo-B receptor (NgBR) in animals. nih.govnih.gov

Structural and functional studies have shown that while DHDDS contains the catalytic residues necessary for polyprenyl synthesis, its activity is dramatically enhanced by its interaction with NUS1/NgBR. biorxiv.orgnih.gov Though NUS1/NgBR shares structural homology with CPTs, it lacks key catalytic residues and is enzymatically inactive on its own. nih.gov This evolution from a homodimer to a heterodimer is thought to have been crucial for the synthesis of the much longer dolichol chains found in eukaryotes compared to the shorter undecaprenyl chains in bacteria. oup.comrcsb.org The crystal structure of the human NgBR/DHDDS complex has provided insights into how this heterodimeric arrangement stabilizes the enzyme and facilitates the production of long-chain polyprenols. nih.govrcsb.org

The genes encoding the components of the dolichol synthesis pathway exhibit a high degree of conservation, underscoring their essential role. For instance, the human DHDDS gene can complement a yeast mutant lacking its ortholog, RER2, demonstrating functional conservation across vast evolutionary distances. nih.gov Similarly, DOLK, the gene for dolichol kinase, and DOLPP1, which encodes dolichyl pyrophosphate phosphatase, have orthologs in yeast (SEC59 and CWH8, respectively) that perform equivalent functions in the dolichol cycle. nih.gov Plants present an even more complex picture, often possessing multiple CPT homologues, suggesting gene duplication events followed by functional diversification. nih.gov This allows for the production of dolichols with a wide range of chain lengths and potentially specialized roles. nih.gov

The length of the dolichol chain itself is a species-specific trait that has evolved over time. oup.com Bacteria typically synthesize C55 undecaprenol. nih.gov In contrast, yeast (Saccharomyces cerevisiae) produces dolichols ranging from C70 to C90 (14-18 isoprene units). nih.govoup.com Mammalian cells synthesize even longer dolichols, predominantly in the C90-C105 range (18-21 isoprene units). oup.comuzh.ch This variation in chain length is determined by the properties of the cis-prenyltransferase complex. nih.govasm.org The evolutionary pressure driving the increase in dolichol chain length in eukaryotes is not fully understood but may be related to the increasing complexity of membrane structures and protein glycosylation processes. oup.com